Efonidipine, (-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

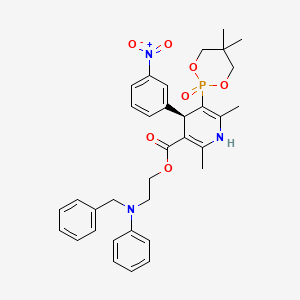

(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.

Analyse Des Réactions Chimiques

Thermal Decomposition and Stability

Efonidipine hydrochloride ethanolate (NZ-105) undergoes thermal degradation in two stages:

-

Ethanol Release : At elevated temperatures, the ethanol solvate dissociates, altering the crystal lattice .

-

Chloride Elimination : Subsequent decomposition involves the elimination of chloride ions, forming degradation products .

Structural Influence :

-

The crystal structure stabilizes chloride ions within a "basket-type" conformation formed by diphenyl and phosphate groups, delaying decomposition .

-

Post-ethanol release, X-ray diffraction patterns show significant structural reorganization .

Thermal Analysis Data :

Metabolic Reactions

Efonidipine undergoes hepatic metabolism via multiple pathways, generating pharmacologically active metabolites :

Primary Metabolic Pathways:

-

N-Debenzylation : Forms DBZ (N-debenzylated efonidipine), retaining ~66% vasodilatory activity .

-

N-Dephenylation : Produces DPH (N-dephenylated efonidipine), with ~33% activity .

-

Oxidative Deamination : Generates AL (deaminated efonidipine), excreted renally .

-

Dihydropyridine Ring Oxidation : Converts the 1,4-dihydropyridine ring to a pyridine derivative (ALP) .

Metabolite Activity Comparison :

| Metabolite | Vasodilatory Activity (%) | Excretion Pathway |

|---|---|---|

| DBZ | 66 | Biliary |

| DPH | 33 | Biliary |

| AL | <5 | Renal |

Key Findings :

-

Unchanged efonidipine accounts for 47.7% of plasma radioactivity 2 hours post-administration in rats .

-

Urinary excretion of AL and ALP constitutes 1.6% of the dose, confirming limited renal clearance .

Hydrolytic and Oxidative Reactivity

Efonidipine’s ester and dihydropyridine groups govern its stability in physiological conditions:

Hydrolysis:

-

Ester Cleavage : The benzyl-phenylaminoethyl ester undergoes slow hydrolysis in aqueous media, accelerated at alkaline pH .

-

Role of Metal Ions : Zn²⁺, Mg²⁺, and Ca²⁺ enhance binding to serum albumin, potentially stabilizing the compound in plasma .

Oxidation:

-

Dihydropyridine Ring : Autoxidation of the 1,4-dihydropyridine ring to pyridine derivatives occurs under aerobic conditions, a common trait in dihydropyridine calcium antagonists .

Excretion Pathways

Efonidipine is predominantly eliminated via the biliary system, with minimal renal excretion :

Excretion Profile :

| Route | % Dose Excreted | Major Components |

|---|---|---|

| Biliary | 62 | DBZ, DPH, unmetabolized drug |

| Urinary | 1.6 | AL, ALP |

Half-Life : ~4 hours, consistent across species .

Stability in Formulation

Propriétés

Numéro CAS |

128194-13-8 |

|---|---|

Formule moléculaire |

C34H38N3O7P |

Poids moléculaire |

631.7 g/mol |

Nom IUPAC |

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1 |

Clé InChI |

NSVFSAJIGAJDMR-WJOKGBTCSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES isomérique |

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canonique |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.